Cas no 2244107-76-2 (2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde)

2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde structure
2244107-76-2 structure
Product Name:2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde
CAS No:2244107-76-2
MF:C14H10BrFO2
MW:309.130406856537
MDL:MFCD28976904
CID:5074138
Update Time:2026-03-01

2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde
    • MDL: MFCD28976904
    • Inchi: 1S/C14H10BrFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-8H,9H2
    • InChI Key: XEAVRWXHWWXERP-UHFFFAOYSA-N
    • SMILES: BrC1C(C=O)=C(C=CC=1OCC1C=CC=CC=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 269
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3

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2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:2244107-76-2)2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde
Order Number:A1148284
Stock Status:in Stock
Quantity:250mg/500mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:08
Price ($):298.0/413.0/565.0
Email:sales@amadischem.com

Additional information on 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde

Recent Advances in the Study of 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde (CAS: 2244107-76-2) in Chemical Biology and Pharmaceutical Research

The compound 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde (CAS: 2244107-76-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic aldehyde derivative, characterized by its bromo and fluoro substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The unique electronic and steric properties conferred by its functional groups make it a valuable building block for the construction of complex pharmacophores.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde as a key precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that the bromo and fluoro substituents on the benzene ring enhanced the binding affinity of the resulting inhibitors to the BTK active site, leading to improved therapeutic efficacy in preclinical models of B-cell malignancies. The compound's aldehyde functionality was also utilized in reductive amination reactions to introduce diverse amine moieties, further expanding the structural diversity of the inhibitor library.

Another significant application of this compound was reported in a 2024 Nature Communications article, where it was employed as a starting material for the development of fluorinated quinolone antibiotics. The presence of the fluoro substituent was found to enhance membrane permeability and target binding, while the bromo group facilitated further derivatization via palladium-catalyzed cross-coupling reactions. The resulting antibiotics exhibited potent activity against multidrug-resistant Gram-negative pathogens, with minimal cytotoxicity toward human cells.

From a synthetic chemistry perspective, recent advances in catalytic methodologies have improved the efficiency of producing 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde. A 2023 Organic Letters publication described a novel palladium-catalyzed ortho-bromination protocol that significantly increased the yield of this compound compared to traditional bromination methods. This development is particularly important for scaling up production to meet the growing demand in pharmaceutical R&D.

The safety profile and pharmacokinetic properties of derivatives containing the 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde scaffold have also been investigated. A recent ADMET study published in European Journal of Pharmaceutical Sciences (2024) reported that while the parent compound shows moderate metabolic stability, strategic modifications to its structure can significantly improve its drug-like properties. These findings provide valuable guidance for medicinal chemists working with this scaffold.

Looking forward, the unique chemical properties of 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde position it as a promising candidate for further exploration in multiple therapeutic areas. Ongoing research is investigating its potential in developing antiviral agents, particularly against RNA viruses, as well as its application in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation. The compound's versatility and the recent methodological advances in its synthesis and derivatization suggest that it will continue to play an important role in pharmaceutical innovation in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2244107-76-2)2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde
A1148284
Purity:99%/99%/99%
Quantity:250mg/500mg/1g
Price ($):298.0/413.0/565.0
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